molecular formula C14H21N3O4 B4541825 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine, oxalic acid

1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine, oxalic acid

Cat. No.: B4541825
M. Wt: 295.33 g/mol
InChI Key: CXZDMNYRNNICFO-UHFFFAOYSA-N
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Description

1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine is a piperidine derivative featuring a methyl group at the 1-position of the piperidine ring and a pyridin-3-ylmethyl substituent on the amine group. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and interactions with biological targets such as neurotransmitter receptors and enzymes . Oxalic acid, a dicarboxylic acid, is known for its role in biological systems, including antimicrobial activity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.C2H2O4/c1-15-7-4-12(5-8-15)14-10-11-3-2-6-13-9-11;3-1(4)2(5)6/h2-3,6,9,12,14H,4-5,7-8,10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZDMNYRNNICFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CN=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609402-87-0
Record name 3-Pyridinemethanamine, N-(1-methyl-4-piperidinyl)-, ethanedioate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609402-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with pyridine derivatives under controlled conditions. The process may include steps such as:

    N-alkylation: The piperidine ring is alkylated with a pyridine derivative to form the desired compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.

    Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

    Purification: Industrial purification methods such as distillation, crystallization, and chromatography are used to obtain the final product.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Dissociation

The dioxalate salt dissociates in aqueous or polar solvents, releasing oxalic acid and the protonated amine. The equilibrium depends on pH:

  • In acidic conditions : The amine remains protonated, stabilizing the ionic form.

  • In basic conditions : Deprotonation of the amine occurs, increasing nucleophilicity for further reactions .

Key Data:

ParameterValue/BehaviorConditions
pKa (Oxalic acid)1.25 (first dissociation)Aqueous solution
pKa (Amine)~9–10 (estimated for piperidine)Deprotonation at pH >10

N-Oxidation Reactions

The piperidine nitrogen and pyridine ring can undergo oxidation:

  • Piperidine N-oxidation : Reacts with peracids (e.g., m-CPBA) or H₂O₂ to form an N-oxide .

  • Pyridine N-oxidation : Requires harsher conditions (e.g., H₂O₂ in acetic acid) due to aromatic stabilization .

Example Reaction Pathway:

  • Piperidine N-oxide formation :
    1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine+m-CPBAN-oxide derivative\text{1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine} + \text{m-CPBA} \rightarrow \text{N-oxide derivative}
    Conditions: Dichloromethane, 0–25°C .

  • Pyridine N-oxide formation :
    Pyridine moiety+H2O2/AcOHPyridine N-oxide\text{Pyridine moiety} + \text{H}_2\text{O}_2/\text{AcOH} \rightarrow \text{Pyridine N-oxide}
    Conditions: Reflux, 6–12 hours .

Coordination Chemistry

The lone pairs on the piperidine nitrogen and pyridine nitrogen enable metal coordination. Reported complexes with Cd(II), Pd(II), and Pt(II) highlight this reactivity .

Example:

  • Cd(II) complex formation :
    Amine+Cd(NO3)2[Cd(ligand)2]2+ complex\text{Amine} + \text{Cd(NO}_3\text{)}_2 \rightarrow \text{[Cd(ligand)}_2\text{]}^{2+} \text{ complex}
    Conditions: Methanol/water, room temperature .

Metal IonLigand SitesGeometryReference
Cd(II)Piperidine N, Pyridine NOctahedral
Pd(II)Piperidine NSquare planar

Acylation and Alkylation

The secondary amine may undergo acylation or alkylation if deprotonated:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions .

Challenges:

  • Steric hindrance from the methyl and pyridinylmethyl groups may limit reactivity.

  • Competing oxalate reactivity (e.g., esterification) is unlikely under mild conditions .

Stability and Decomposition

  • Thermal decomposition : Oxalate decomposes above 150°C, releasing CO₂ and forming carbonaceous residues .

  • Photodegradation : Susceptible to UV-induced radical reactions, particularly at the pyridine ring .

Biological Interactions

While not a direct chemical reaction, the compound’s structure suggests potential pharmacological interactions:

  • σ₁ Receptor antagonism : Piperidine derivatives exhibit affinity for σ₁ receptors, influencing antinociceptive activity .

  • Histamine H₃ receptor modulation : Structural analogs show dual H₃/σ₁ receptor binding .

Scientific Research Applications

The compound 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine, oxalic acid is a specialized chemical with a variety of applications in scientific research and pharmaceutical development. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmacological Applications

Neuroscience Research :
1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine has been investigated for its potential role as a neurotransmitter modulator. Studies suggest that it may influence dopaminergic pathways, which are essential in treating conditions like Parkinson's disease and schizophrenia.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and tested its effects on dopamine receptor activity. Results indicated a significant modulation of receptor binding affinity, suggesting its potential use in developing new antipsychotic medications .

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activity.

Data Table: Synthesis Pathways

CompoundReaction TypeYield (%)Reference
Compound AN-Alkylation85
Compound BAmine Coupling90

Material Science

1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine is also explored for its potential applications in material science, particularly in creating polymers with enhanced properties such as thermal stability and chemical resistance.

Case Study:

A recent investigation highlighted the use of this compound in developing polymeric materials that exhibit improved mechanical properties under stress conditions. The findings were published in Advanced Materials, showcasing the compound's utility beyond traditional pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s uniqueness arises from its combination of a piperidine-4-amine core , methyl group , and pyridin-3-ylmethyl substituent. Below is a comparison with structurally related compounds:

Compound Name Core Structure Key Substituents Biological Activity
1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine Piperidine-4-amine - 1-Methyl
- N-(Pyridin-3-ylmethyl)
Likely interacts with neurotransmitter systems (e.g., acetylcholine/dopamine receptors)
1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine Piperidine-4-amine - 1-Methyl
- N-Propargyl
Neuroprotective effects; modulates cognitive function
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine Piperidine-4-amine - N,N-Dimethyl
- 6-(Trifluoromethyl)pyridin-3-yl
Enhanced metabolic stability; potential CNS applications
N-Benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine Piperidine-4-amine - N-Benzyl
- N-Phenethyl
- Pyridin-2-ylmethyl
Binds to serotonin/dopamine receptors; therapeutic potential in neuropsychiatry
1-Isopentylpiperidin-4-amine hydrochloride Piperidine-4-amine - 1-Isopentyl Altered solubility and receptor affinity due to bulky alkyl chain

Key Observations :

  • Substituent Effects : The pyridin-3-ylmethyl group in the target compound may confer distinct receptor-binding selectivity compared to pyridin-2-ylmethyl analogs (e.g., ).
  • Counterion Impact : Oxalic acid may enhance bioavailability or synergize with the parent compound’s biological activity, similar to its role in fungal antimicrobial systems .

Insights :

  • The target compound’s pyridine moiety may improve interaction with aromatic residues in enzyme active sites, similar to 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride .
  • Oxalic acid’s antimicrobial properties could complement the parent compound’s activity, though synergy requires experimental validation .

Biological Activity

1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine, oxalic acid (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for various pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C14H21N3O4C_{14}H_{21}N_{3}O_{4}, with a molecular weight of 295.33 g/mol. Its structure includes a piperidine ring, a pyridine moiety, and an oxalic acid component, which may contribute to its biological interactions.

Biological Activity Overview

The biological activity of the compound has been explored through various studies, focusing on its potential as an anticancer agent, as well as its effects on different biological targets.

Anticancer Activity

Recent research highlights the compound's potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines were reported at approximately 18.36 μM and 1.48 μM, respectively, indicating promising anti-proliferative properties .

The mechanism by which the compound exerts its anticancer effects appears to involve multiple pathways:

  • VEGFR-2 Inhibition : The compound has shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. The reported IC50 value against VEGFR-2 was 0.56 μM, suggesting high potency .
  • Apoptosis Induction : Studies indicate that treatment with the compound leads to apoptosis in cancer cells, as evidenced by increased markers of programmed cell death .

Pharmacokinetics and Drug-Likeness

Pharmacokinetic evaluations suggest that the compound possesses favorable drug-like properties:

  • Solubility : The compound exhibits good solubility profiles conducive for oral bioavailability.
  • Synthetic Accessibility : The synthesis of this compound is feasible using standard organic chemistry techniques, making it a candidate for further development .

Comparative Biological Activity Table

Activity Type Cell Line/Target IC50 Value (μM) Reference
Anticancer (MCF-7)Breast Cancer18.36
Anticancer (PC-3)Prostate Cancer1.48
VEGFR-2 InhibitionEndothelial Cells0.56
Apoptosis InductionVarious Cancer Cell LinesN/A

Case Studies and Research Findings

Several studies have investigated the biological activities of similar piperidine derivatives, providing insights into structure-activity relationships:

  • Piperidine Derivatives : Research indicates that modifications on the piperidine ring can significantly enhance anticancer activity and selectivity against specific cancer types.
  • Virtual Screening : In silico docking studies have revealed strong binding affinities between the compound and key targets involved in tumor growth and metastasis .

Q & A

Q. What are the optimal synthetic routes for preparing 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine oxalic acid salt?

Methodological Answer: The compound is typically synthesized via a multi-step process involving condensation of 1-methylpiperidin-4-amine with pyridin-3-ylmethyl derivatives, followed by salt formation with oxalic acid. For example, oxalic acid is used in the final purification step to precipitate the target compound as a crystalline salt. A reflux reaction with propionic anhydride, followed by extraction and basification, is a common approach. Oxalic acid’s high acidity ensures efficient protonation of the amine group, facilitating crystallization in solvents like 2-propanol .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for pyridine), methyl groups (δ 1.8–2.3 ppm for piperidine-CH3), and oxalate resonances (δ 3.6–3.8 ppm for CO2CH3). Piperidine ring protons appear as multiplets (δ 2.5–2.8 ppm) .
  • Mass Spectrometry : The molecular ion peak (e.g., m/z 380 for the free base) and fragment ions (e.g., m/z 231 for piperidine-pyridine cleavage) validate the structure .

Q. What solvent systems are effective for recrystallization and solubility studies?

Methodological Answer: 2-Propanol is widely used for recrystallization due to its moderate polarity, which balances solubility of the free base and salt forms. Oxalic acid’s solubility in polar solvents (e.g., water, ethanol) aids in salt formation, while non-polar solvents (e.g., chloroform) are optimal for extraction of the free base .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting or shifts in NMR)?

Methodological Answer:

  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals.
  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign ambiguous protons. For example, NOESY can confirm spatial proximity of pyridine and piperidine groups .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify discrepancies caused by conformational flexibility .

Q. What computational modeling approaches are suitable for studying this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Screen against receptors (e.g., GPCRs, ion channels) using software like AutoDock Vina. The pyridine moiety may act as a hydrogen-bond acceptor, while the piperidine group contributes to lipophilic interactions .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales. Focus on salt bridge formation between oxalate and basic residues .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Functional Group Modifications : Replace the pyridine ring with other heterocycles (e.g., thiazole) to alter electronic properties.
  • Oxalate Counterion Alternatives : Test salts with citric or tartaric acids to modulate solubility and bioavailability.
  • In Vitro Assays : Evaluate analogs for receptor binding (e.g., radioligand displacement) or enzyme inhibition (e.g., COX-2) to correlate structural changes with activity .

Data Contradiction Analysis

Q. How to address discrepancies in purity assessments between HPLC and elemental analysis?

Methodological Answer:

  • HPLC-MS Coupling : Detect co-eluting impurities with identical retention times but distinct m/z values.
  • Combined Characterization : Cross-validate with TLC (silica gel, chloroform/methanol eluent) and melting point analysis. Oxalate salts typically melt sharply at >200°C, while impurities broaden the range .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine, oxalic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine, oxalic acid

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